N-methyl-2,3-dihydro-1H-inden-2-amine

Monoamine transporters Neuropharmacology Selectivity profiling

N-Methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI) offers a unique polypharmacology profile as a selective NET inhibitor and TAAR1 agonist, distinct from the unsubstituted parent 2-AI. Its divergent metabolic fate in human liver microsomes makes it a superior tool for dissecting noradrenergic mechanisms and studying structure-metabolism relationships. Choose NM-2-AI for research requiring high selectivity and a well-characterized, conformationally rigid scaffold.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 24445-44-1
Cat. No. B1602173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2,3-dihydro-1H-inden-2-amine
CAS24445-44-1
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCNC1CC2=CC=CC=C2C1
InChIInChI=1S/C10H13N/c1-11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3
InChIKeySXWZQUCTTOBHJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2,3-Dihydro-1H-Inden-2-Amine (NM-2-AI): Core Identity and Structural Baseline for Procurement


N-Methyl-2,3-dihydro-1H-inden-2-amine (CAS 24445-44-1), commonly designated NM-2-AI, is a conformationally rigid analog of methamphetamine belonging to the 2-aminoindane class [1]. This compound features a bicyclic indane core with an N-methyl substitution, which distinguishes it from the unsubstituted parent compound 2-aminoindane (2-AI) and other ring-substituted derivatives. NM-2-AI has been characterized as a selective norepinephrine transporter (NET) inhibitor and releasing agent, with additional affinity for several monoamine receptors and trace amine-associated receptor 1 (TAAR1) [2]. Its physicochemical properties, including a molecular weight of 147.22 g/mol and an XLogP3-AA of 1.9, render it suitable for blood-brain barrier penetration and central nervous system activity [3].

Why Generic Substitution of N-Methyl-2,3-Dihydro-1H-Inden-2-Amine (NM-2-AI) Fails: Structural and Metabolic Distinctions


Generic substitution among 2-aminoindane derivatives is scientifically unsound due to profound differences in metabolic fate, transporter selectivity, and in vivo pharmacological profile. While 2-AI and NM-2-AI share a common indane backbone, the presence of an N-methyl group fundamentally alters the compound's metabolic stability and clearance pathways [1]. For instance, 2-AI remains essentially unmetabolized in pooled human liver microsomes (pHLM) and undergoes acetylation via polymorphic NAT2, whereas NM-2-AI forms distinct hydroxylamine and hydroxylated metabolites, leading to divergent pharmacokinetic and safety profiles [2]. Furthermore, NM-2-AI exhibits a unique polypharmacology, including TAAR1 agonism and alpha-2A adrenergic receptor binding, which are not observed to the same extent in its parent compound [3]. These molecular distinctions translate into differences in in vivo potency, duration of action, and potential off-target effects, rendering simple substitution between in-class compounds highly problematic.

Quantitative Evidence Guide: Differentiating N-Methyl-2,3-Dihydro-1H-Inden-2-Amine (NM-2-AI) from Closest Analogs


Transporter Selectivity Profile: NM-2-AI vs. 2-AI and Methamphetamine

NM-2-AI acts as a highly selective norepinephrine transporter (NET) inhibitor and releasing agent, in contrast to 2-AI, which functions as a dual NET/dopamine transporter (DAT) substrate, and methamphetamine, which potently releases both dopamine and norepinephrine [1]. Quantitative binding data reveal that NM-2-AI inhibits norepinephrine reuptake with an IC50 of 2.4 µM [2]. While direct comparative IC50 values for 2-AI at NET are not uniformly available in the same assay, functional studies classify 2-AI as a substrate for both NET and DAT [3]. This functional divergence indicates that NM-2-AI achieves NET inhibition via a different mechanism (reuptake inhibition and release) with a more restricted transporter profile compared to its parent compound.

Monoamine transporters Neuropharmacology Selectivity profiling

Metabolic Stability and Biotransformation: NM-2-AI vs. 2-AI in Human Liver Microsomes

A head-to-head metabolic study using pooled human liver microsomes (pHLM) revealed that 2-AI remains essentially unmetabolized, while NM-2-AI undergoes extensive biotransformation to form a hydroxylamine and diastereomers of a hydroxylated metabolite [1]. Specifically, in pHLM incubations, 2-AI showed no detectable metabolism, whereas NM-2-AI produced a distinct hydroxylamine and multiple hydroxylated species [2]. In human liver S9 fraction, 2-AI formed an acetyl conjugate, whereas NM-2-AI exclusively generated a hydroxylamine [3]. This differential metabolic susceptibility directly impacts the compound's in vivo half-life and the potential for drug-drug interactions or polymorphic variation in clearance.

Metabolism Pharmacokinetics In vitro ADME

In Vivo Behavioral Effects: NM-2-AI Elicits Atypical Stimulant Profile vs. Classic Stimulants

In a first-in-class in vivo study, NM-2-AI administered intraperitoneally (1–100 mg/kg) to mice produced sensory, physiological, and sensorimotor alterations, as well as a mild hallucinogenic effect in the prepulse inhibition test [1]. Notably, these effects were described as ‘atypical and less intense with respect to those induced by the classic stimulants,’ such as amphetamine or methamphetamine [2]. The study also demonstrated that the main active metabolite of NM-2-AI is 2-AI, indicating that the in vivo activity of NM-2-AI is partially mediated through its de-methylated metabolite [3]. This contrasts with classic stimulants, which typically act directly without requiring metabolic conversion to an active species.

Behavioral pharmacology In vivo efficacy Stimulant profiling

Receptor Binding Profile: NM-2-AI Demonstrates Polypharmacology with High Affinity for Alpha-2A Adrenergic Receptor

Beyond its NET activity, NM-2-AI exhibits significant binding to several aminergic receptors, including high affinity for the alpha-2A adrenergic receptor (Ki = 0.49 µM) [1]. It also acts as a TAAR1 agonist (EC50 = 3.3 µM) and binds to 5-HT1A (Ki = 3.6 µM) and 5-HT2A (Ki = 5.4 µM) receptors [2]. In contrast, 2-AI displays a more restricted receptor profile, with primary affinity for α2-adrenoceptor subtypes (α2C Ki = 41 nM, α2A Ki = 134 nM, α2B Ki = 211 nM) but lacks the TAAR1 agonism observed for NM-2-AI [3]. This polypharmacology distinguishes NM-2-AI from its parent and may contribute to its unique in vivo effects.

Receptor pharmacology Binding affinity Polypharmacology

Predicted Toxicological Profile: NM-2-AI Exhibits Higher Genotoxic Potential than 2-AI

A comprehensive in silico toxicology assessment compared NM-2-AI and 2-AI across multiple endpoints. Both compounds were predicted to have moderate acute oral toxicity (LD50 rat oral: 259.7–360 mg/kg) [1]. However, NM-2-AI showed a higher probability of genotoxicity (Ames test) at 66.3% compared to 2-AI at 58.7% [2]. Additionally, NM-2-AI demonstrated a lower hERG IC50 (126.9 µM) relative to 2-AI (391.7 µM), indicating a potentially higher cardiotoxicity risk, though both values are above typical thresholds for concern [3]. Cardiovascular toxicity probabilities were similar (NM-2-AI: 82%; 2-AI: 80%), while skin irritation probability was lower for NM-2-AI (60%) than for 2-AI (80%).

In silico toxicology Genotoxicity Safety assessment

Optimal Research and Industrial Application Scenarios for N-Methyl-2,3-Dihydro-1H-Inden-2-Amine (NM-2-AI)


Investigating NET-Selective Pharmacology in Neuropsychiatric Research

Given its demonstrated selectivity for the norepinephrine transporter (NET) over dopamine and serotonin transporters, NM-2-AI serves as a valuable tool compound for dissecting noradrenergic mechanisms in the central nervous system [1]. Researchers can employ NM-2-AI to study NET-mediated effects in isolation, avoiding the confounding dopaminergic and serotonergic activities associated with classic stimulants like amphetamine or methamphetamine [2]. This application is particularly relevant for preclinical models of attention, arousal, and stress-related disorders where noradrenergic signaling is implicated.

Metabolic and Pharmacokinetic Studies as a Model Substrate for Aminoindane Derivatives

NM-2-AI's unique metabolic profile—characterized by hydroxylamine formation and hydroxylation in human liver microsomes, in contrast to the metabolic stability of 2-AI—makes it an excellent model substrate for investigating Phase I metabolism of N-alkylated aminoindanes [1]. This scenario is valuable for laboratories developing analytical methods for novel psychoactive substances or studying structure-metabolism relationships within the aminoindane class [2]. The distinct metabolite signature of NM-2-AI also facilitates its use as a reference standard in forensic toxicology.

Behavioral Pharmacology Studies Exploring Atypical Stimulant and Mild Hallucinogenic Effects

The in vivo characterization of NM-2-AI in mice reveals a behavioral profile that is atypical and less intense than that of classic stimulants, with evidence of mild hallucinogenic effects in the prepulse inhibition paradigm [1]. This positions NM-2-AI as a candidate for studies examining the neuropharmacological basis of mixed stimulant-psychedelic states, or for exploring the entactogenic potential of aminoindanes [2]. Its unique combination of NET inhibition and polypharmacology (e.g., TAAR1 agonism) may provide insights into novel mechanisms of psychoactive drug action.

In Silico Toxicology and Safety Assessment of Aminoindane Derivatives

The availability of head-to-head in silico toxicology data comparing NM-2-AI and 2-AI provides a foundation for using NM-2-AI as a benchmark in computational safety assessments of emerging aminoindane analogs [1]. Researchers can leverage the predicted genotoxicity, cardiotoxicity, and organ-specific toxicity probabilities to calibrate and validate new predictive models [2]. This application is particularly relevant for regulatory toxicology and for prioritizing compounds for further experimental safety evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-2,3-dihydro-1H-inden-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.